5-phenyl-1,3,4-oxadiazole-2-thiol
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Overview
Description
5-Phenyl-1,3,4-oxadiazole-2-thiol is a heterocyclic compound with the molecular formula C8H6N2OS. It is known for its unique structure, which includes a thiol group attached to an oxadiazole ring. This compound has garnered significant interest due to its diverse applications in various fields, including chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-phenyl-1,3,4-oxadiazole-2-thiol typically involves the cyclization of benzohydrazide with carbon disulfide in the presence of a base. The reaction is carried out under reflux conditions, and the product is obtained after purification .
Cyclization Reaction:
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reactors, and implementing efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
5-Phenyl-1,3,4-oxadiazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The oxadiazole ring can be reduced under specific conditions.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
-
Oxidation
Reagents: Hydrogen peroxide, iodine
Conditions: Mild to moderate temperatures
-
Reduction
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Low temperatures, inert atmosphere
-
Substitution
Reagents: Electrophiles (e.g., halogens, nitro groups)
Conditions: Acidic or basic medium
Major Products Formed
Oxidation: Disulfides
Reduction: Reduced oxadiazole derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
5-Phenyl-1,3,4-oxadiazole-2-thiol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-phenyl-1,3,4-oxadiazole-2-thiol involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: Disrupts bacterial cell walls and inhibits enzyme activity, leading to cell death.
Anticancer Activity: Induces apoptosis in cancer cells by interfering with cellular signaling pathways.
Coordination Chemistry: Acts as a ligand, forming stable complexes with metal ions, which can be used in catalysis and material science.
Comparison with Similar Compounds
5-Phenyl-1,3,4-oxadiazole-2-thiol can be compared with other similar compounds, such as:
- 2-Mercapto-5-phenyl-1,3,4-oxadiazole
- 2-Phenyl-1,3,4-oxadiazoline-5-thione
- 2-Phenyl-5-mercaptooxadiazole
Uniqueness
The uniqueness of this compound lies in its thiol group, which imparts distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
5-phenyl-1,3,4-oxadiazole-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2OS/c12-8-10-9-7(11-8)6-4-2-1-3-5-6/h1-5H,(H,10,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOHWXVBZGSVUGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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